molecular formula C17H16F3NO2 B5788968 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B5788968
M. Wt: 323.31 g/mol
InChI Key: PEUYKLQSBCAZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as S29434, is a small molecule inhibitor that targets the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of proteins and acetylated lysine residues on histones. BET inhibitors have shown significant potential in the treatment of various cancers and inflammatory diseases.

Mechanism of Action

BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer and inflammatory diseases. BET inhibitors, such as 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, bind to the bromodomain of BET proteins and prevent their interaction with acetylated lysine residues on histones. This leads to the inhibition of gene transcription, which ultimately results in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been shown to suppress the production of pro-inflammatory cytokines in macrophages, indicating its potential in the treatment of inflammatory diseases. In vivo studies have shown that BET inhibitors, including 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, can suppress tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is its high potency and selectivity for BET proteins. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BET proteins in disease. However, one limitation of this compound is its poor solubility, which can make it difficult to use in some experimental settings.

Future Directions

The potential therapeutic applications of BET inhibitors, including 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, are still being explored. Future research should focus on the development of more potent and selective BET inhibitors, as well as the identification of biomarkers that can predict patient response to these inhibitors. Additionally, the role of BET proteins in various diseases, including cancer and inflammatory diseases, should be further investigated to better understand the mechanisms underlying their therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylphenol in the presence of a base to form 3-(2-methylphenoxy)benzaldehyde. The resulting compound is then reacted with 3-aminopropionitrile to form the final product. The synthesis of this compound has been reported in several scientific journals, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. BET inhibitors have shown promising results in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. These inhibitors have also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)23-10-9-16(22)21-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUYKLQSBCAZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

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